2-CHLOROETHYLTRICHLOROSILANE 2-CHLOROETHYLTRICHLOROSILANE
Brand Name: Vulcanchem
CAS No.: 6233-20-1
VCID: VC3690845
InChI: InChI=1S/C2H4Cl4Si/c3-1-2-7(4,5)6/h1-2H2
SMILES: C(CCl)[Si](Cl)(Cl)Cl
Molecular Formula: C2H4Cl4Si
Molecular Weight: 197.9 g/mol

2-CHLOROETHYLTRICHLOROSILANE

CAS No.: 6233-20-1

Cat. No.: VC3690845

Molecular Formula: C2H4Cl4Si

Molecular Weight: 197.9 g/mol

* For research use only. Not for human or veterinary use.

2-CHLOROETHYLTRICHLOROSILANE - 6233-20-1

Specification

CAS No. 6233-20-1
Molecular Formula C2H4Cl4Si
Molecular Weight 197.9 g/mol
IUPAC Name trichloro(2-chloroethyl)silane
Standard InChI InChI=1S/C2H4Cl4Si/c3-1-2-7(4,5)6/h1-2H2
Standard InChI Key FLPXNJHYVOVLSD-UHFFFAOYSA-N
SMILES C(CCl)[Si](Cl)(Cl)Cl
Canonical SMILES C(CCl)[Si](Cl)(Cl)Cl

Introduction

Physical and Chemical Properties

Molecular Identity

2-Chloroethyltrichlorosilane is an organosilicon compound with the molecular formula C2H4Cl4Si and a molecular weight of 197.951 g/mol . It bears the CAS Registry Number 6233-20-1 and can be identified by its IUPAC Standard InChIKey: FLPXNJHYVOVLSD-UHFFFAOYSA-N . The compound contains a silicon atom bonded to three chlorine atoms and a 2-chloroethyl group, creating a structure with diverse reactive potential.

Physical Constants

The physical properties of 2-chloroethyltrichlorosilane have been documented by reputable scientific institutions. The following table summarizes the key physical constants:

PropertyValueUnitsReference
Molecular Weight197.951g/molNIST WebBook
Boiling Point425K (151.85°C)PCR Inc., 1990
Physical StateLiquid-Inferred from similar silanes

The compound's relatively high boiling point compared to smaller silanes can be attributed to its molecular weight and the presence of multiple polarizing chlorine atoms, which enhance intermolecular forces.

Chemical Reactivity

Reactive Sites

2-Chloroethyltrichlorosilane possesses multiple reactive sites that contribute to its chemical versatility. The silicon-chlorine bonds are particularly susceptible to nucleophilic attack, while the carbon-chlorine bond in the chloroethyl group provides additional functionality for organic transformations.

The compound exhibits a dual reactivity profile with both the trichlorosilane moiety and the chloroethyl group participating in different types of reactions. This dual functionality makes it valuable in synthesis pathways requiring sequential or orthogonal transformations.

Hydrolysis Reactions

Like other chlorosilanes, 2-chloroethyltrichlorosilane reacts vigorously with water and moisture, undergoing hydrolysis to form silanol intermediates that can further condense to form siloxane networks. This reactivity necessitates careful handling under anhydrous conditions to prevent unwanted decomposition.

The hydrolysis reaction proceeds through nucleophilic attack of water on the silicon center, with subsequent elimination of hydrogen chloride. This reaction is exploited in various applications, including surface modification and preparation of specialized siloxane materials.

Synthesis Methods

Grignard Chemistry Applications

Research indicates that chloroalkyl trichlorosilanes, including 2-chloroethyltrichlorosilane, participate in Grignard reactions to form highly branched polycarbosilanes . These reactions demonstrate the utility of the compound in polymer synthesis and materials science applications.

The reaction process typically involves a solution of 2-chloroethyltrichlorosilane in absolute tetrahydrofuran (THF) added dropwise to a stirred suspension of magnesium powder in absolute THF, heated in an inert gas flow and activated with iodine . This approach highlights the compound's role as a versatile building block in organosilicon chemistry.

Applications in Materials Science

Polymer Precursors

2-Chloroethyltrichlorosilane serves as a valuable precursor in the synthesis of specialized polymers, particularly highly branched polycarbosilanes. These polymers feature unique properties that make them suitable for high-performance applications.

The elongation of the alkyl substituent in 2-chloroethyltrichlorosilane (compared to chloromethyl analogs) reduces the activity of the chloroalkyl groups and decreases the content of admixture moieties in the structures of the highly branched polycarbosilanes . This characteristic influences the polymer architecture and resulting material properties.

Surface Modification

The reactivity of the trichlorosilane group makes 2-chloroethyltrichlorosilane potentially useful in surface modification applications. The silicon-chlorine bonds can react with hydroxyl groups on various surfaces, creating covalent attachments while leaving the chloroethyl group available for further functionalization.

This dual functionality enables sequential modification strategies, where the initial silane attachment is followed by secondary reactions at the chloroethyl site, allowing for complex surface engineering approaches.

Reaction Mechanisms

Silicon-Centered Reactions

The silicon center in 2-chloroethyltrichlorosilane exhibits electrophilic character due to the electron-withdrawing nature of the chlorine atoms. This electron deficiency makes the silicon susceptible to nucleophilic attack, facilitating various substitution reactions.

When trichlorosilane compounds react with appropriate nucleophiles, they can form hypervalent hydridosilicates. These intermediates may participate in reduction processes, including the reduction of aldehydes to alcohols, imines to amines, and the reductive amination of aldehydes, suggesting potential applications in organic synthesis.

Carbon-Centered Reactions

The chloroethyl group in 2-chloroethyltrichlorosilane provides a site for carbon-centered reactions, including nucleophilic substitution and elimination processes. This functionality enables the compound to participate in diverse organic transformations beyond silicon chemistry.

The polarity of the carbon-chlorine bond in the chloroethyl group is influenced by the adjacent trichlorosilyl moiety, which affects its reactivity profile. Research indicates that the elongation of the alkyl substituent reduces the inductive effect of the chlorosilyl groups, thereby reducing the polarity of the carbon-chlorine bonds .

Comparative Analysis

Comparison with Related Chloroalkyl Trichlorosilanes

2-Chloroethyltrichlorosilane differs from its chloromethyl analog in several important ways. The additional carbon in the chloroethyl chain reduces the polarity of the carbon-chlorine bond through a diminished inductive effect from the trichlorosilyl group . This structural difference influences reaction pathways and product distributions.

The following table compares key features of 2-chloroethyltrichlorosilane with related compounds:

CompoundFormulaMolecular Weight (g/mol)Distinctive Features
2-ChloroethyltrichlorosilaneC2H4Cl4Si197.951Moderate C-Cl polarity, balanced reactivity
ChloromethyltrichlorosilaneCH2Cl4Si183.924Higher C-Cl polarity, increased reactivity
TrichlorosilaneHSiCl3135.45Contains Si-H bond, different reaction profile

This comparison highlights how subtle structural variations can significantly impact chemical behavior and application potential.

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